

6-Chloro-2-tetralone chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-2-tetralone

Cat. No.: B101120

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An In-depth Technical Guide to 6-Chloro-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **6-Chloro-2-tetralone**, a key intermediate in the synthesis of various pharmaceutical compounds. The information is presented to support research and development activities in medicinal chemistry and organic synthesis.

Chemical Structure and IUPAC Name

6-Chloro-2-tetralone is a halogenated derivative of 2-tetralone. Its chemical structure consists of a tetralone core with a chlorine atom substituted at the 6th position of the aromatic ring.

IUPAC Name: 6-chloro-3,4-dihydroronaphthalen-2(1H)-one[1]

Below is a diagram of the chemical structure of **6-Chloro-2-tetralone**.

Figure 1: Chemical structure of **6-Chloro-2-tetralone**.

Physicochemical Properties

A summary of the key physicochemical properties of **6-Chloro-2-tetralone** is provided in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₁₀ H ₉ ClO
Molecular Weight	180.63 g/mol
CAS Number	17556-18-2
Melting Point	60-65 °C
Boiling Point	115 °C at 0.01 Torr
Density	1.248 g/cm ³ (predicted)

Experimental Protocols

The synthesis of 2-tetralones can be achieved through various methods. A classic and effective method is the Birch reduction of the corresponding 2-naphthyl ether followed by hydrolysis of the resulting enol ether. The following is a representative protocol adapted from a procedure for the synthesis of the parent compound, β -tetralone, which can be conceptually applied to the synthesis of **6-Chloro-2-tetralone** from a suitable precursor like 6-chloro-2-methoxynaphthalene.

Synthesis of a 2-Tetralone via Birch Reduction

This protocol outlines the reduction of a 2-naphthyl ether to the corresponding 2-tetralone.

Materials:

- 2-Naphthyl ethyl ether (or a substituted derivative)
- 95% Ethanol
- Sodium metal
- Water

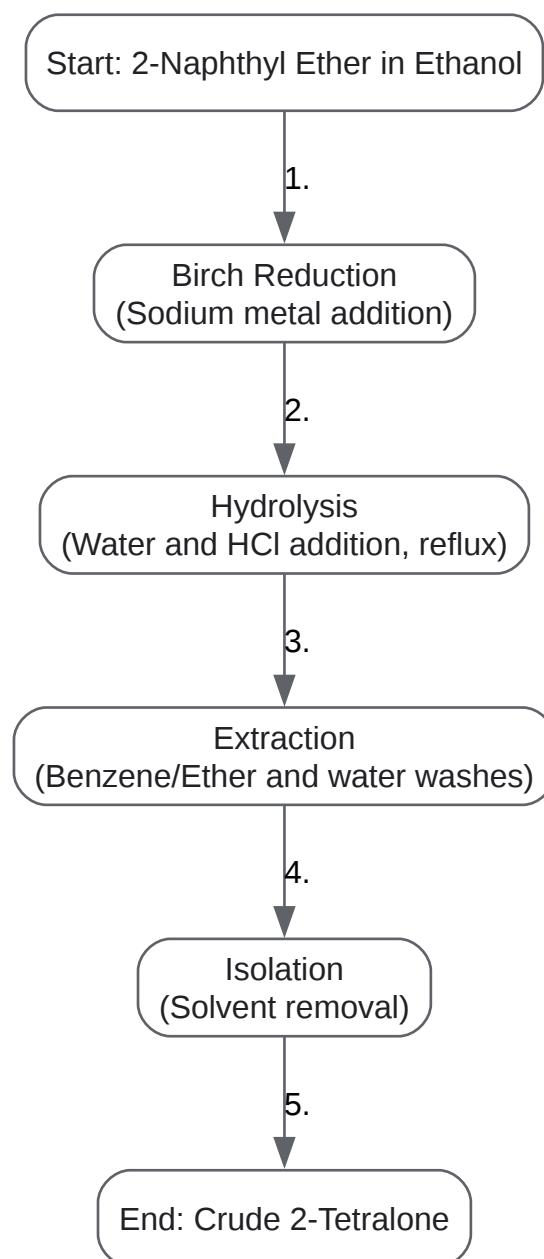
- Concentrated Hydrochloric Acid
- Benzene or a 1:1 benzene-ether mixture
- Anhydrous magnesium sulfate

Procedure:

- Reduction:
 - In a 5-liter three-necked flask equipped with a mechanical stirrer and condenser, dissolve 0.75 moles of the 2-naphthyl ethyl ether in 1.5 liters of 95% ethanol.
 - While stirring vigorously, add 9.8 gram-atoms of sodium metal in small portions at a rate that maintains a vigorous reflux.
 - After approximately two-thirds of the sodium has been added, add an additional 375 mL of 95% ethanol.
 - Once all the sodium has dissolved, discontinue heating.
- Hydrolysis:
 - Cautiously add 750 mL of water to the reaction mixture with stirring.
 - Follow with the addition of 1.5 liters of concentrated hydrochloric acid.
 - Heat the acidic mixture to reflux with stirring for 30 minutes, then allow it to cool.
- Extraction and Isolation:
 - Extract the cooled mixture with ten 175 mL portions of a 1:1 benzene-ether mixture.
 - Wash the combined organic extracts with 75 mL portions of water until the washings are neutral.
 - Remove the organic solvent by distillation.
 - The crude oily residue is the desired 2-tetralone.

- Purification (Optional):
 - The crude product can be further purified by forming a bisulfite addition product, followed by regeneration of the pure 2-tetralone.

The following diagram illustrates the general workflow for this synthesis.



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References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [6-Chloro-2-tetralone chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101120#6-chloro-2-tetralone-chemical-structure-and-iupac-name>

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